molecular formula C23H20BrFN4O2 B222074 5-bromo-N-{4-[4-(2-fluorobenzoyl)-1-piperazinyl]phenyl}nicotinamide

5-bromo-N-{4-[4-(2-fluorobenzoyl)-1-piperazinyl]phenyl}nicotinamide

Cat. No.: B222074
M. Wt: 483.3 g/mol
InChI Key: FGDNPQGECCKYLW-UHFFFAOYSA-N
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Description

5-bromo-N-{4-[4-(2-fluorobenzoyl)-1-piperazinyl]phenyl}nicotinamide is a complex organic compound that features a bromine atom, a fluorobenzoyl group, a piperazine ring, and a pyridine carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-{4-[4-(2-fluorobenzoyl)-1-piperazinyl]phenyl}nicotinamide typically involves multiple steps:

    Formation of the Fluorobenzoyl Piperazine Intermediate: This step involves the reaction of 2-fluorobenzoyl chloride with piperazine under basic conditions to form 4-(2-fluorobenzoyl)piperazine.

    Bromination of Pyridine: Pyridine-3-carboxamide is brominated using a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 5-position.

    Coupling Reaction: The final step involves coupling the brominated pyridine-3-carboxamide with the fluorobenzoyl piperazine intermediate using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the piperazine ring and the fluorobenzoyl group.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products Formed

    Substitution: Products will vary depending on the nucleophile used.

    Oxidation: Oxidized derivatives of the piperazine ring or the fluorobenzoyl group.

    Reduction: Reduced derivatives of the piperazine ring or the fluorobenzoyl group.

    Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific receptors or enzymes.

    Pharmacology: The compound can be studied for its effects on various biological pathways and its potential therapeutic benefits.

    Chemical Biology: It can be used as a probe to study the interactions between small molecules and biological macromolecules.

    Industrial Applications: The compound may have applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-bromo-N-{4-[4-(2-fluorobenzoyl)-1-piperazinyl]phenyl}nicotinamide involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorobenzoyl group and the piperazine ring are likely involved in binding to the target, while the bromine atom and the pyridine carboxamide moiety may contribute to the compound’s overall stability and specificity. The exact pathways and targets would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-2-(piperazin-1-yl)pyrimidine
  • N-(4-fluorophenyl)-2-bromobenzamide
  • 4-(2-fluorobenzoyl)piperazine derivatives

Uniqueness

5-bromo-N-{4-[4-(2-fluorobenzoyl)-1-piperazinyl]phenyl}nicotinamide is unique due to the combination of its structural features, which include a bromine atom, a fluorobenzoyl group, a piperazine ring, and a pyridine carboxamide moiety. This combination of features may confer specific binding properties and biological activities that are distinct from those of similar compounds.

Properties

Molecular Formula

C23H20BrFN4O2

Molecular Weight

483.3 g/mol

IUPAC Name

5-bromo-N-[4-[4-(2-fluorobenzoyl)piperazin-1-yl]phenyl]pyridine-3-carboxamide

InChI

InChI=1S/C23H20BrFN4O2/c24-17-13-16(14-26-15-17)22(30)27-18-5-7-19(8-6-18)28-9-11-29(12-10-28)23(31)20-3-1-2-4-21(20)25/h1-8,13-15H,9-12H2,(H,27,30)

InChI Key

FGDNPQGECCKYLW-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=CC=C(C=C2)NC(=O)C3=CC(=CN=C3)Br)C(=O)C4=CC=CC=C4F

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)NC(=O)C3=CC(=CN=C3)Br)C(=O)C4=CC=CC=C4F

Origin of Product

United States

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